molecular formula C20H19BrN2O3 B2455791 Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate CAS No. 1207047-34-4

Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate

Cat. No. B2455791
CAS RN: 1207047-34-4
M. Wt: 415.287
InChI Key: KKXBGXMJLGXUFJ-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate is a synthetic compound that belongs to the quinoline family. It is commonly used in scientific research for its potential therapeutic applications.

Scientific Research Applications

Fluorescent Properties and Cross-Conjugated Systems

Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate, as part of the broader category of quinoline derivatives, has been explored for its potential in creating fluorescent dipoles. One study involves the preparation of mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers, highlighting their classification as cross-conjugated systems due to the localization of the HOMO in the carboxylate group. These compounds exhibit notable fluorescence spectroscopic properties (Smeyanov et al., 2017).

Synthesis and Antimicrobial Activities

Quinoline derivatives also find relevance in antimicrobial research. A study details the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones reacting with primary amines. Some synthesized compounds exhibited good to moderate activities against test microorganisms, showing the potential of such quinoline-based compounds in antimicrobial applications (Bektaş et al., 2007).

Synthesis and Cytotoxic Evaluation

Further exploration into the structural analogues of quinolinequinones reveals their synthesis and in vitro cytotoxic evaluation. The study synthesizes 4-methoxycarbonyl-3-methylisoquinolinequinone and its substitution products, assessing their cytotoxic activity against various human tumor cell lines. The promising antitumor activity of these compounds against specific cancer cells highlights the potential therapeutic applications of quinoline derivatives (Delgado et al., 2012).

Novel Synthesis Approaches

Innovation in synthesis methods for quinoline derivatives is also a significant area of research. A novel one-pot synthesis method for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate demonstrates the efficient production of these compounds, with potential implications for further chemical and pharmacological studies (Kovalenko et al., 2019).

properties

IUPAC Name

methyl 4-(4-bromo-3-methylanilino)-6-ethoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3/c1-4-26-14-6-8-17-15(10-14)18(11-19(23-17)20(24)25-3)22-13-5-7-16(21)12(2)9-13/h5-11H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXBGXMJLGXUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)Br)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate

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